Ethyl7-(tert-butyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate
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Overview
Description
Ethyl7-(tert-butyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl7-(tert-butyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrazole derivative with a suitable aldehyde or ketone, followed by cyclization with a urea derivative. The reaction is usually carried out in the presence of a strong acid or base to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl7-(tert-butyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a wide variety of derivatives with different functional groups.
Scientific Research Applications
Ethyl7-(tert-butyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is explored as a potential drug candidate for various diseases due to its unique chemical structure and biological activities.
Mechanism of Action
The mechanism of action of Ethyl7-(tert-butyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of kinases or other signaling proteins, thereby modulating cellular processes such as proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Ethyl7-(tert-butyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activities.
Triazole-Pyrimidine Hybrids:
Imidazo[1,5-a]pyrimidines: These compounds are structural analogs with similar biological activities but different chemical properties.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other related compounds.
Properties
Molecular Formula |
C13H17N3O3 |
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Molecular Weight |
263.29 g/mol |
IUPAC Name |
ethyl 7-tert-butyl-5-oxo-4H-pyrazolo[1,5-a]pyrimidine-2-carboxylate |
InChI |
InChI=1S/C13H17N3O3/c1-5-19-12(18)8-6-10-14-11(17)7-9(13(2,3)4)16(10)15-8/h6-7H,5H2,1-4H3,(H,14,17) |
InChI Key |
PKSHJDXWHTZKSO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN2C(=CC(=O)NC2=C1)C(C)(C)C |
Origin of Product |
United States |
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